molecular formula C15H13BrCl2N2O2S B4128252 N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea

Cat. No. B4128252
M. Wt: 436.1 g/mol
InChI Key: YLTMYQJKFUDRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely used in scientific research as a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a critical role in several cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This leads to the inhibition of CK2 activity and downstream signaling pathways, resulting in the biological effects observed.
Biochemical and physiological effects:
N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea is a highly potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. However, its high potency can also lead to off-target effects, and its limited solubility can make it difficult to use in certain experimental settings. Additionally, the use of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea in vivo may be limited by its potential toxicity and lack of specificity for CK2.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea. These include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in other diseases and cellular processes, and the exploration of the use of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea and its potential limitations for use in lab experiments and in vivo.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been extensively used as a tool compound in scientific research to investigate the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a range of biological effects, including cell cycle arrest, apoptosis, and autophagy. N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has also been used to study the role of CK2 in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N2O2S/c1-21-13-7-14(22-2)12(6-10(13)18)20-15(23)19-11-4-3-8(16)5-9(11)17/h3-7H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTMYQJKFUDRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)Br)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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